molecular formula C20H27ClN4O4S2 B2593659 (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride CAS No. 1215680-93-5

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride

Cat. No.: B2593659
CAS No.: 1215680-93-5
M. Wt: 487.03
InChI Key: RWPHSLDPSGKNRY-UHFFFAOYSA-N
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Description

The compound (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride is a synthetic small molecule featuring a piperazine core substituted with a methylthiazole group and a phenyl ring modified with a morpholinosulfonyl moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S2.ClH/c1-16-15-29-19(21-16)14-22-6-8-23(9-7-22)20(25)17-2-4-18(5-3-17)30(26,27)24-10-12-28-13-11-24;/h2-5,15H,6-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPHSLDPSGKNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N4O3SC_{16}H_{22}N_{4}O_{3}S with a molecular weight of approximately 366.44 g/mol. The structure includes a piperazine ring, a thiazole moiety, and a morpholino sulfonyl group, which contribute to its biological activity.

Synthesis

The synthesis of the compound involves the reaction of 4-methylthiazole with piperazine derivatives and morpholino sulfonyl phenyl methanone under controlled conditions. The process typically employs coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product.

Antimicrobial Activity

Research indicates that derivatives containing thiazole and piperazine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to excellent activity against various bacterial strains. In vitro tests have revealed that the synthesized compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

CompoundAntimicrobial ActivityReference
5eModerate
5kExcellent
KetoconazoleStandard for comparison

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has shown potential in reducing inflammation markers, indicating its utility in treating inflammatory diseases. The mechanism is thought to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation. The proposed mechanism involves apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : In a comparative study, several thiazole-piperazine derivatives were screened for their antibacterial properties. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that treatment with this compound significantly reduced edema and inflammatory cytokine levels compared to control groups .
  • Cytotoxicity Assay : A cytotoxicity assay against human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride exhibit antitumor properties. A study demonstrated that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The thiazole and piperazine components have been associated with antimicrobial activity. Research has shown that compounds containing these moieties can effectively combat a range of bacterial strains, making them potential candidates for developing new antibiotics .

Neuropharmacology

Studies have explored the neuropharmacological effects of similar piperazine derivatives, suggesting potential applications in treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems by these compounds may lead to novel therapeutic strategies .

Table 1: Summary of Case Studies on Antitumor Activity

Study ReferenceCompound TestedCancer TypeMechanism of ActionResults
Thiazole DerivativeBreast CancerInduction of ApoptosisSignificant reduction in tumor size
Piperazine DerivativeLung CancerCell Cycle Arrest70% inhibition of cell proliferation
Morpholino SulfonamideColon CancerInhibition of MetastasisReduced metastasis in animal models

Biological Test Results

Biological assays have been conducted to evaluate the efficacy of this compound against various pathogens and cancer cell lines. The results indicate promising bioactivity, with IC50 values demonstrating effectiveness at low concentrations .

Chemical Reactions Analysis

Reactivity of the Piperazine Moiety

The piperazine ring exhibits nucleophilic character at its secondary amine groups, enabling reactions such as:

Reaction TypeConditionsOutcomeSource Analogy
Alkylation Alkyl halides, DMF, 60–80°CQuaternary ammonium salt formationPatent examples using ethyl chloroacetate
Acylation Acetyl chloride, base, RTAmide bond formationPhenoxy acetic acid synthesis
Salt Formation HCl gas in diethyl etherHydrochloride stabilizationStructural data for related salts

The hydrochloride salt form enhances water solubility but may limit reactivity in non-polar solvents due to ionic interactions .

Thiazole Ring Reactions

The 4-methylthiazole component participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Key Observations:

  • EAS at C5 : Directed by the methyl group (C4), bromination or nitration occurs preferentially at C5 under acidic conditions.

  • Metal Coordination : The thiazole nitrogen can bind to transition metals (e.g., Pd, Pt), forming complexes useful in catalytic applications .

Morpholinosulfonyl Group Transformations

The sulfonamide group (N-SO₂-morpholine) demonstrates limited reactivity under mild conditions but undergoes hydrolysis under extreme acidity/basicity:

ProcessConditionsProducts
Acidic Hydrolysis 6M HCl, reflux, 12hMorpholine + benzenesulfonic acid
Basic Hydrolysis 5M NaOH, 100°C, 8hMorpholine + sulfonate salts

Stability studies on analogous sulfonamides show no degradation at physiological pH .

Ketone Functionality Reactivity

The methanone group exhibits classical ketone reactivity, though steric hindrance from adjacent groups may limit activity:

ReactionReagentsOutcome
Reduction NaBH₄, MeOHSecondary alcohol formation
Nucleophilic Addition Grignard reagentsTertiary alcohol derivatives

No direct literature exists for this specific ketone, but analogous aryl ketones show moderate reactivity .

Synthetic Pathways for Derivatives

Derivatization strategies focus on modular modifications:

Example Pathway for Analog Synthesis:

  • Piperazine Alkylation : React with propargyl bromide to introduce alkyne handles .

  • Sulfonamide Replacement : Substitute morpholine with piperidine via SN2 displacement .

  • Thiazole Functionalization : Perform Suzuki-Miyaura coupling to append aryl groups.

Stability and Degradation Profile

Critical stability parameters include:

  • Photodegradation : UV exposure (254 nm) leads to sulfonamide bond cleavage (t₁/₂ = 48h) .

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and morpholine fragments .

Pharmacological Implications

While not the primary focus, reactivity correlates with bioactivity:

  • The sulfonamide group enhances binding to kinase ATP pockets .

  • Piperazine protonation (as HCl salt) improves membrane permeability .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared below with three structural analogs (Table 1), highlighting key substituents and their implications:

Table 1: Structural Comparison of the Target Compound and Analogs

Compound Name Core Structure Key Substituents Physicochemical Implications
Target Compound Piperazine-methanone - 4-(Morpholinosulfonyl)phenyl
- 4-Methylthiazole
- High polarity (morpholinosulfonyl enhances solubility)
- Moderate lipophilicity (methylthiazole)
2-(4-Methylphenoxy)-1-{4-[(4-methylthiazol-2-yl)methyl]piperazinyl}ethanone HCl () Piperazine-ethanone - 4-Methylphenoxy
- 4-Methylthiazole
- Reduced solubility (methylphenoxy increases lipophilicity)
- Potential for enhanced membrane permeability
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) Piperazine-methanone - Thiophen-2-yl
- 4-(Trifluoromethyl)phenyl
- Thiophene as phenyl bioisostere (similar size, altered electronics)
- Trifluoromethyl enhances metabolic stability and hydrophobicity
4-(4-Fluorophenyl)-thiazole-triazole derivative (Compound 5, ) Thiazole-triazole - Fluorophenyl
- Triazole
- Planar conformation (enhanced crystallinity)- Fluorine’s electron-withdrawing effects may improve binding specificity

Q & A

Q. What are the critical steps for synthesizing (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis involves sequential coupling of the piperazine, thiazole, and morpholinosulfonyl moieties. Key steps include:
  • Phosphorus oxychloride-mediated reactions for activating intermediates, as demonstrated in analogous heterocyclic systems (e.g., phthalazine derivatives) .
  • Purification via recrystallization (ethanol or aqueous ethanol) to remove unreacted starting materials and byproducts .
  • Optimization of reaction time and stoichiometry (e.g., 1:1 molar ratios of reactants to phosphorus pentachloride) to minimize side products .

Q. Which analytical techniques are most suitable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC with high-resolution columns (e.g., Chromolith® or Purospher® STAR) for purity assessment, using acetonitrile/water gradients to resolve polar impurities .
  • LC-MS to confirm molecular weight and detect sulfonamide-related degradation products .
  • 1H/13C NMR to verify substitution patterns, particularly the morpholinosulfonyl and methylthiazole groups .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :
  • Store in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the sulfonyl group .
  • Maintain temperatures below –20°C for long-term storage, with desiccants to avoid moisture absorption .
  • Conduct accelerated stability studies under varying pH (3–9) and temperature (25–40°C) to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell-based assays?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream signaling) to confirm mechanism of action .
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors in datasets with conflicting results .

Q. What experimental frameworks are recommended for assessing the environmental impact of this compound?

  • Methodological Answer : Follow the INCHEMBIOL project’s tiered approach :
  • Phase 1 : Determine physicochemical properties (logP, hydrolysis half-life) to predict environmental persistence .
  • Phase 2 : Conduct microcosm studies to evaluate biodegradation in soil/water systems under varying oxygen levels .
  • Phase 3 : Assess ecotoxicity using model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil health) .

Q. What computational strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Perform docking simulations with target proteins (e.g., kinases or GPCRs) to identify critical binding interactions (e.g., sulfonyl group hydrogen bonding) .
  • Use QSAR models trained on experimental IC50 values to predict bioactivity of novel analogs .
  • Analyze solubility and permeability via computational tools (e.g., SwissADME) to prioritize derivatives with improved pharmacokinetic profiles .

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